molecular formula C16H20N2OS B2434291 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide CAS No. 392245-11-3

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2434291
CAS No.: 392245-11-3
M. Wt: 288.41
InChI Key: QMRUJHCRJJNGCB-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around the benzothiazole scaffold, a privileged structure in pharmaceutical sciences known for its diverse biological activities . The benzothiazole nucleus is a versatile molecular framework frequently investigated for developing novel therapeutic agents, and its derivatives demonstrate a wide spectrum of pharmacological properties . This specific compound features a 4,6-dimethylbenzothiazole core, a common pharmacophore, coupled with a cyclohexanecarboxamide moiety. This structural combination is typical in research aimed at creating new molecules for evaluating biological activity . Benzothiazole derivatives, particularly 2-substituted variants like this compound, have received considerable attention in scientific literature for their potential applications. They have been extensively studied as templates for anticancer agents and antimicrobial agents, showing activity against various gram-positive and gram-negative bacterial strains . The mechanism of action for benzothiazole derivatives is often linked to their ability to interact with critical biological targets. Research indicates this scaffold is a key structural component in compounds evaluated as microsomal triglyceride transfer protein (MTP) inhibitors, radioactive amyloid imaging agents, and molecules with antidiabetic and anthelmintic activity . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-10-8-11(2)14-13(9-10)20-16(17-14)18-15(19)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRUJHCRJJNGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced at the 4 and 6 positions of the benzothiazole ring through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Coupling with Cyclohexanecarboxylic Acid: The final step involves coupling the 4,6-dimethylbenzothiazole with cyclohexanecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticoagulant Properties

Recent studies have indicated that compounds similar to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide exhibit potent anticoagulant effects. Specifically, derivatives of benzothiazole have been investigated for their ability to inhibit factor Xa (FXa), a key enzyme in the coagulation cascade. These compounds demonstrate promise as therapeutic agents for conditions such as thrombosis and embolism .

2. Anticancer Activity

Benzothiazole derivatives have shown significant cytotoxic activity against various cancer cell lines. For instance, research involving cycloplatinated complexes of benzothiazole has demonstrated selective toxicity towards lung carcinoma (A549) and cervix carcinoma (HeLa) cells. The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for cell division .

3. Neurological Applications

The compound has also been explored for its potential neuroprotective effects. In particular, it has been suggested that benzothiazole derivatives can modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases such as Alzheimer's disease. The modulation of these receptors may help in developing treatments aimed at cognitive decline .

Biochemical Applications

1. Fluorescent Probes

This compound can be utilized as a fluorescent probe due to its unique optical properties. Compounds with similar structures have been employed in fluorescence microscopy to study cellular processes and dynamics .

2. Drug Delivery Systems

The compound's ability to form stable complexes with metals suggests potential applications in drug delivery systems. These complexes can enhance the solubility and bioavailability of therapeutic agents, making them more effective in clinical settings .

Materials Science Applications

1. Organic Electronics

Benzothiazole derivatives are being investigated for their role in organic electronic materials due to their semiconducting properties. The incorporation of this compound into polymer matrices could enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticoagulant agents for thrombosis treatment
Anticancer agents targeting A549 and HeLa
Neuroprotective agents modulating nAChRs
BiochemicalFluorescent probes for cellular imaging
Drug delivery systems enhancing solubility
Materials ScienceOrganic electronics in OLEDs and OPVs

Case Study 1: Anticoagulant Efficacy

A study published in a patent highlighted the synthesis of novel FXa inhibitors based on benzothiazole structures. These compounds demonstrated significant anticoagulant effects in vitro and were effective in preventing thromboembolic events when administered orally .

Case Study 2: Cytotoxicity Against Cancer Cells

Research involving cycloplatinated complexes derived from benzothiazole showed enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics. The study provided insights into the structure-activity relationship that governs this activity, emphasizing the importance of molecular modifications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is unique due to the presence of dimethyl groups at the 4 and 6 positions, which enhance its lipophilicity and potentially improve its biological activity compared to other benzothiazole derivatives.

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activity. This article explores its biological properties, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a benzothiazole moiety and a cyclohexanecarboxamide group. The structural formula can be represented as follows:

C14H18N2S\text{C}_{14}\text{H}_{18}\text{N}_2\text{S}

This structure is significant as it influences the compound's interaction with biological systems.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antimicrobial Activity : Benzothiazole derivatives have shown promise as antimicrobial agents. They disrupt bacterial cell wall synthesis and inhibit DNA replication.
  • Antiparasitic Effects : Certain benzothiazole derivatives display antiplasmodial activity against resistant strains of Plasmodium falciparum, suggesting potential applications in malaria treatment .
  • Enzyme Inhibition : The compound may also act as a potent inhibitor of factor Xa (FXa), which is crucial for blood coagulation. This inhibition suggests potential therapeutic applications in preventing thromboembolic disorders .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Toxicity Assessment : Preliminary toxicity studies indicate an LD50 greater than 2000 mg/kg in rats, suggesting a low acute toxicity profile .
  • Skin Sensitization : The compound has been evaluated for skin sensitization potential in guinea pigs and was found not to be a skin sensitizer .

Data Table: Biological Activities

Activity TypeEffectReference
AntimicrobialEffective against Gram-positive bacteria
AntiparasiticInhibits Plasmodium falciparum growth
Enzyme InhibitionFXa inhibitor
Acute ToxicityLD50 > 2000 mg/kg

Study 1: Antiparasitic Activity

A study investigated the antiparasitic effects of a related benzothiazole derivative against Plasmodium falciparum. The compound exhibited significant inhibition of parasite growth in vitro and improved survival rates in murine models infected with drug-resistant strains. This highlights the potential of benzothiazole derivatives in treating malaria .

Study 2: Anticoagulant Properties

Another research focused on the anticoagulant effects of similar compounds. It was found that these compounds effectively inhibited FXa activity, demonstrating their potential use in managing thromboembolic conditions. The study concluded that these compounds could serve as a basis for developing new anticoagulant therapies .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between cyclohexanecarboxylic acid derivatives and substituted benzothiazole amines. For example, cyclohexanecarbonyl chloride reacts with 2-amino-4,6-dimethylbenzothiazole in dichloromethane (CH₂Cl₂) under basic conditions (e.g., Na₂CO₃) to form the carboxamide bond. Reaction optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio), solvent choice, and reaction time (12–24 hours) to improve yields (45–75%) . Column chromatography (hexane/EtOAc gradients) is commonly used for purification .

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks at δ ~2.0–2.5 ppm (cyclohexane CH₂ groups), δ ~6.5–8.0 ppm (benzothiazole aromatic protons), and δ ~10–12 ppm (amide NH) confirm connectivity .
  • FT-IR : Stretching bands at ~3276 cm⁻¹ (N–H), ~1635 cm⁻¹ (C=O), and ~1553 cm⁻¹ (C–N) validate the amide group .
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between the benzothiazole and cyclohexane moieties .

Advanced Research Questions

Q. How do conformational changes in the cyclohexane ring influence the compound’s bioactivity?

  • Methodological Answer : The chair conformation of the cyclohexane ring minimizes steric strain, but substituents on the benzothiazole moiety can induce puckering. Computational studies (DFT or Hartree-Fock methods) model energy barriers for ring flipping (~5–10 kcal/mol), while molecular docking predicts interactions with biological targets (e.g., enzyme active sites). Experimental validation via temperature-dependent NMR can detect conformational equilibria .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer : Discrepancies in bond angles or torsional parameters require iterative refinement using programs like SHELXL . Key steps:

  • Validate hydrogen bonding (e.g., N–H⋯O interactions) via Mercury software’s visualization tools .
  • Cross-check displacement parameters (Ueq) with thermal ellipsoid models to identify disorder or twinning .
  • Compare experimental and simulated powder diffraction patterns to confirm phase purity .

Q. How can functionalization of the benzothiazole moiety modulate physicochemical properties?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 4/6 positions enhances electrophilicity, while alkyl groups improve lipophilicity. Strategies:

  • Suzuki coupling : Attach aryl boronic acids to halogenated benzothiazoles.
  • Thiourea derivatization : React with isothiocyanates to form N-(arylcarbamothioyl) derivatives, improving metal-binding capacity .
  • Monitor changes via HPLC logP measurements and UV-Vis spectroscopy for solubility and electronic effects .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing bioactivity data across synthesized analogs?

  • Methodological Answer : Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. For IC₅₀ comparisons, apply ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05). Confounding variables (e.g., purity >95%) must be controlled via LC-MS validation .

Q. How can computational phasing improve structural determination for low-resolution crystallographic data?

  • Methodological Answer : For low-resolution (<2.0 Å) data, employ SHELXD/SHELXE pipelines for experimental phasing. Use high redundancy (>95%) data collection to enhance signal-to-noise ratios. Molecular replacement with homologous structures (e.g., PDB entries) can guide initial model building, followed by density modification in PHENIX .

Tables for Key Data

Property Method Typical Values Reference
Crystal System X-ray diffractionTriclinic (P1) or Monoclinic (P2₁/c)
Bond Length (C=O) X-ray1.22–1.24 Å
¹³C NMR (C=O) NMR (125 MHz, CDCl₃)δ ~175–178 ppm
logP HPLC2.5–3.5

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